molecular formula C9H7N3O4 B1424148 methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190322-85-0

methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No. B1424148
M. Wt: 221.17 g/mol
InChI Key: ADTKTDMUOWLASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is a methyl ester derivative of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid . It is used as a reagent in the synthesis of azetidinylpiperidine derivatives as monoacylglycerol lipase inhibitors useful in the treatment of inflammatory pain .


Synthesis Analysis

The synthesis of “methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” and its derivatives has been reported in several studies . For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of “methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is represented by the empirical formula C9H8N2O2 . Its molecular weight is 176.17 .

Scientific Research Applications

Synthesis and Chemical Reactivity

Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate serves as a versatile building block in chemical synthesis. It's particularly noted for its role in the synthesis of complex heterocyclic compounds. For instance, it facilitates the creation of 4-substituted 7-azaindole derivatives through nucleophilic displacement reactions. This process has been effectively utilized in the synthesis of various 4-O- and C-substituted-7-azaindoles, demonstrating the compound's utility in creating structurally diverse molecules (Figueroa‐Pérez et al., 2006).

Furthermore, methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is instrumental in palladium-catalyzed coupling and intramolecular cyclization reactions. This has led to the synthesis of new thieno[3,2-b]pyridine derivatives, highlighting the compound's potential in the development of novel heterocyclic compounds with possible applications in pharmaceuticals and materials science (Calhelha & Queiroz, 2010).

Role in Heterocyclic Compound Synthesis

The compound is a key precursor in the synthesis of a variety of heterocyclic structures. It's used in the creation of pyrrolo[3,2-b]pyridine derivatives, which are pivotal in the synthesis of chiral NADH model compounds. These compounds are crucial for understanding biological redox reactions and have implications in the study of metabolic pathways and enzymatic reactions (Monnet et al., 1993).

In addition to its role in heterocyclic compound synthesis, the compound's derivatives have been explored for various synthetic transformations. For instance, the study of pyrrolidines, significant in medicinal chemistry, has benefited from the exploration of reactions involving methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate derivatives. Such studies contribute to a broader understanding of the chemical space and potential applications of these heterocyclic compounds (Żmigrodzka et al., 2022).

Material and Structural Analysis

The compound and its derivatives are also significant in materials science and structural analysis. For example, vibrational spectra, crystal structure, and DFT quantum chemical calculations have been performed on related compounds to understand their molecular and structural properties. These studies are foundational in the material sciences, paving the way for the development of new materials with tailored properties (Kucharska et al., 2013).

properties

IUPAC Name

methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)5-2-6-8(11-3-5)7(4-10-6)12(14)15/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTKTDMUOWLASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CN2)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Reactant of Route 5
methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.